
3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hcl, also known as Cyclobutanol, is a chemical compound with the molecular formula C8H18ClNO . It has a molecular weight of 179.69 . The IUPAC name for this compound is (1r,3r)-3-amino-2,2,4,4-tetramethylcyclobutan-1-ol hydrochloride .
Molecular Structure Analysis
The InChI code for 3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hcl is 1S/C8H17NO.ClH/c1-7(2)5(9)8(3,4)6(7)10;/h5-6,10H,9H2,1-4H3;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
The physical form of 3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hcl is a white to yellow solid . The storage temperature is 2-8 ?C .Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Applications
Efficient Synthesis Methods : Research has focused on developing efficient synthesis methods for related compounds, which serve as potent antagonists or contribute to the understanding of biochemical processes. For example, a study explored the facile condensation for the preparation of uniquely functionalized compounds demonstrating potential biological activity (S. Brand et al., 2003).
Understanding Carcinogenic Processes : Investigations into the DNA adducts of heterocyclic amines provide insights into mutagenesis and carcinogenesis, emphasizing the significance of such compounds in studying the mechanisms leading to cancer (H. Schut & E. Snyderwine, 1999).
Photocyclization in Organic Chemistry : Studies have also looked into the stereoselective synthesis of cyclobutanols via photocyclization, highlighting the compound's relevance in understanding chemical reactions and mechanisms (A. Griesbeck & H. Heckroth, 2002).
Material Science and Environmental Applications
Degradation of Pollutants : Research into enzymes involved in the degradation of pollutants, such as Pseudomonas paucimobilis's role in decomposing gamma-hexachlorocyclohexane, showcases the environmental applications of related compounds in bioremediation (Y. Nagata et al., 1993).
Gel-Forming Sheet Structures : The study of oligomers of cyclobutane carboxylic acid and their ability to form organogels emphasizes the material science applications of such compounds in developing new materials with unique properties (Hawraà Awada et al., 2017).
Adsorbents for Water Purification : The development of novel adsorbents for water purification, such as magnetically hyper-cross-linked polymers, demonstrates the potential of related compounds in addressing environmental challenges (Aibin Hu et al., 2018).
Conformational Studies and Chemical Reactions
Conformational Effects and Self-Assembling : Research into the conformational behavior of short oligomers and their self-assembling properties into nano-sized fibers or gels indicates the importance of such compounds in nano-technology and molecular engineering (Elisabeth Torres et al., 2010).
Chemical Reactions and Synthesis : Studies on the reactions of chlorosulfanyl derivatives and the synthesis of core ring systems of alkaloids through cascade condensation and cyclization chemistry highlight the role of such compounds in advancing synthetic chemistry (A. Majchrzak et al., 2006; I. Coldham et al., 2011).
Safety and Hazards
The safety information for 3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hcl includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . These codes provide advice on how to handle the compound safely.
Eigenschaften
IUPAC Name |
3-amino-2,2,4,4-tetramethylcyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)5(9)8(3,4)6(7)10;/h5-6,10H,9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBBKCTTZDWDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1O)(C)C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2771612.png)
![1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2771613.png)
![N-(4-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2771614.png)
![N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-1-(2-pyrimidinyl)-4-piperidinecarboxamide](/img/structure/B2771616.png)
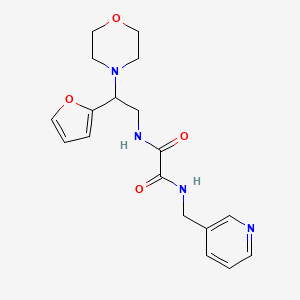
![N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2771620.png)
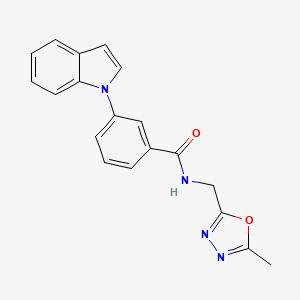
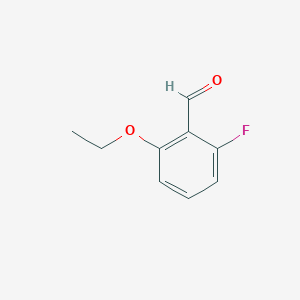


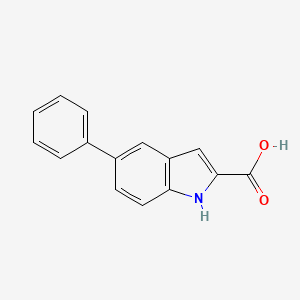
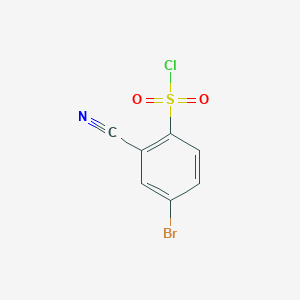
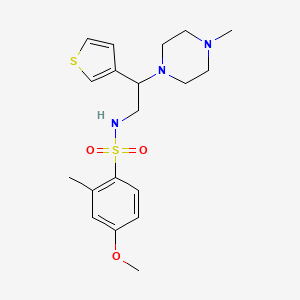
![N-(2-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2771632.png)